

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)azetidine

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Compound of Interest

Compound Name: *2-(Trifluoromethyl)azetidine*

Cat. No.: *B2671701*

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Abstract

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[1] Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as valuable scaffolds that can enhance properties like aqueous solubility and metabolic stability while providing novel three-dimensional exit vectors.^[2] Concurrently, the trifluoromethyl (CF₃) group is a well-established bioisostere used to modulate lipophilicity, block metabolic oxidation, and improve target binding affinity.^{[3][4]} The combination of these two moieties in **2-(Trifluoromethyl)azetidine** presents a building block of significant interest. This guide provides an in-depth analysis of the core physicochemical properties of **2-(Trifluoromethyl)azetidine**, offering both foundational data and field-proven experimental insights to empower its effective application in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidines

The pursuit of novel chemical matter with "drug-like" properties has led medicinal chemists to explore beyond flat, aromatic systems toward more sp³-rich, three-dimensional structures. Azetidine rings are at the forefront of this shift.^[2] Their strained four-membered ring imparts a degree of conformational restriction, which can reduce the entropic penalty of binding to a

biological target.^[5] Compared to their more common five- and six-membered counterparts (pyrrolidine and piperidine), azetidines often lead to reduced lipophilicity and improved aqueous solubility.^[2]

The trifluoromethyl group is a powerhouse in drug design.^[6] Its strong electron-withdrawing nature and metabolic stability can profoundly alter a molecule's characteristics.^[3] When appended to a scaffold like azetidine at the 2-position, the CF₃ group is expected to significantly influence the basicity of the ring nitrogen and the overall lipophilicity of the molecule. Understanding these properties is not merely academic; it is critical for predicting a compound's behavior in biological systems, from membrane permeability to formulation stability.

This guide will dissect the key physicochemical parameters of **2-(Trifluoromethyl)azetidine**, providing a framework for its rational incorporation into drug candidates.

Core Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a building block is the bedrock of successful drug design. The data presented below, a synthesis of available literature and computational predictions, provides a quantitative snapshot of **2-(Trifluoromethyl)azetidine**.

Property	Value / Description	Significance in Drug Development
Molecular Formula	<chem>C4H6F3N</chem>	Defines the elemental composition and exact mass.
Molecular Weight	125.09 g/mol	Influences diffusion rates and ligand efficiency metrics.
Structure		The 2-substitution pattern places the bulky, electron-withdrawing CF ₃ group adjacent to the ring nitrogen.
pKa (predicted)	~7.5 - 8.5	Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell permeability.
logP (predicted)	~0.5 - 1.0	Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Solubility	Moderate (predicted)	Crucial for absorption, formulation, and achieving therapeutic concentrations. Low solubility can hinder in vitro and in vivo studies. ^[7]

Note: Experimental values for pKa and logP can vary based on conditions. The values provided are robust estimates based on the known effects of the trifluoromethyl group on amine basicity and general hydrophobicity.

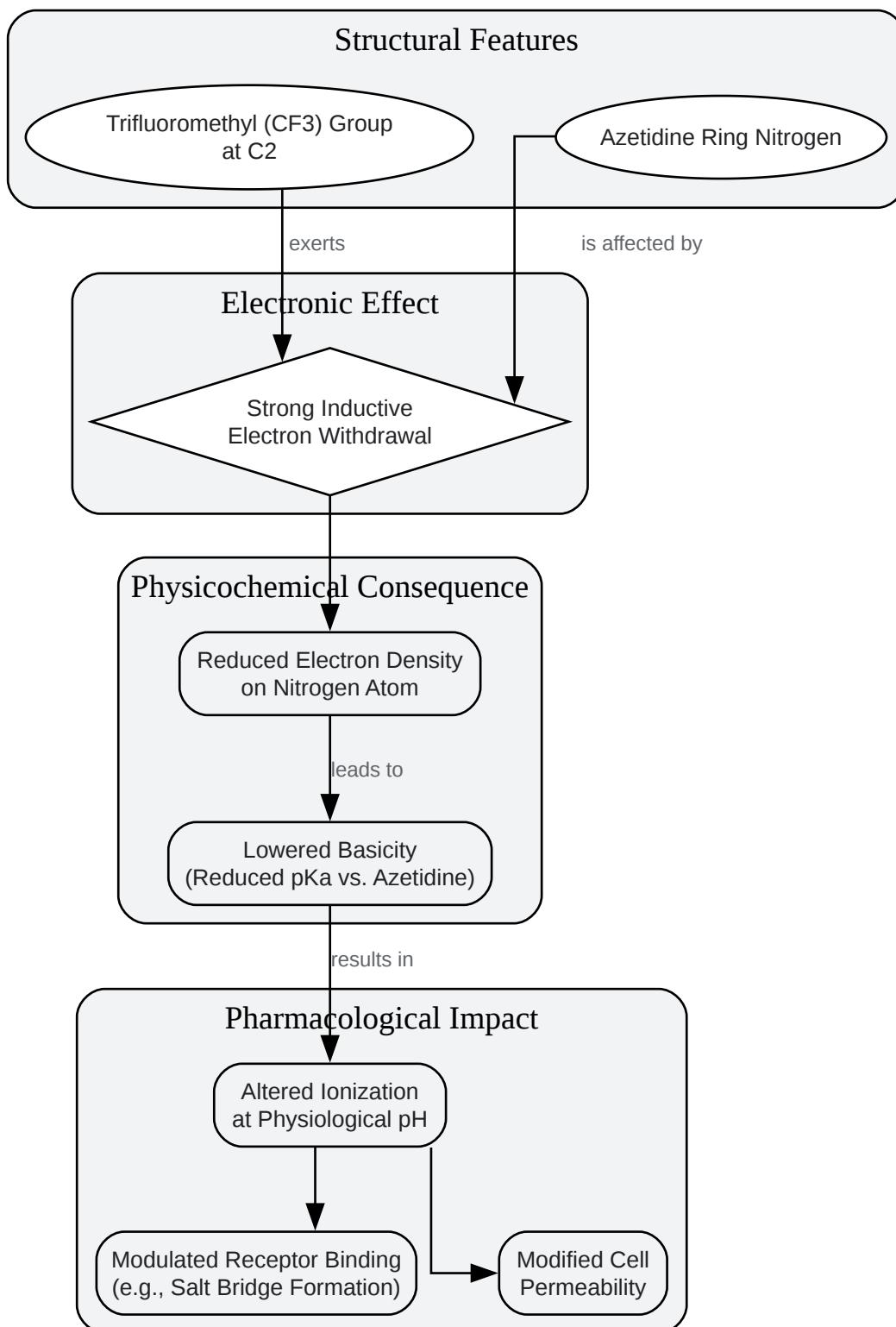
The Inductive Effect: A Deeper Look at Basicity (pKa)

The basicity of the azetidine nitrogen is arguably its most important feature for drug design, as it dictates the molecule's charge state in the body. The parent azetidine is a strong base, with a conjugate acid pKa of 11.29.[8] However, the introduction of the adjacent trifluoromethyl group dramatically alters this property.

The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[9] This creates a strong inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby lowering its basicity. This is a critical consideration:

- At physiological pH (~7.4): A pKa in the range of 7.5-8.5 means that a significant population of **2-(Trifluoromethyl)azetidine**-containing molecules will exist in their protonated, cationic form.
- Implications for Drug Design: This cationic charge can form favorable ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein binding pocket. However, it can also reduce passive membrane permeability, as charged species do not cross lipid bilayers as readily as neutral ones.

The following diagram illustrates the causal relationship between the molecular structure and its resulting basicity.



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